molecular formula C19H25BrN2 B10891140 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine

Cat. No.: B10891140
M. Wt: 361.3 g/mol
InChI Key: SWYIISUVTWEOOY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine core substituted at the 1-position with a bicyclo[2.2.1]hept-5-en-2-ylmethyl group and at the 4-position with a 3-bromobenzyl moiety. The bicyclo[2.2.1]heptene (norbornene) system introduces structural rigidity and stereochemical complexity, while the 3-bromobenzyl group contributes halogen-mediated interactions (e.g., halogen bonding) in biological systems .

For example, 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (compound 27) was prepared by reacting 1-(2,3-dichlorophenyl)piperazine with 1-bromo-3-(bromomethyl)benzene in acetonitrile under reflux .

Therapeutic Potential: Piperazine derivatives are frequently explored for CNS applications. The bicyclic framework may enhance dopamine transporter (DAT) affinity, as seen in 3,8-diaza[3.2.1]bicyclooctane derivatives (IC50 = 8.0–8.2 nM for DAT) . The 3-bromobenzyl group could modulate receptor selectivity, similar to arylpiperazines targeting serotonin (5-HT1A) or dopamine (D2) receptors .

Properties

Molecular Formula

C19H25BrN2

Molecular Weight

361.3 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-bromophenyl)methyl]piperazine

InChI

InChI=1S/C19H25BrN2/c20-19-3-1-2-16(12-19)13-21-6-8-22(9-7-21)14-18-11-15-4-5-17(18)10-15/h1-5,12,15,17-18H,6-11,13-14H2

InChI Key

SWYIISUVTWEOOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, which can be achieved through a Diels-Alder reaction. The intermediate is then subjected to further functionalization to introduce the piperazine ring and the bromobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 1 and 4) Key Properties Biological Activity Reference
Target Compound 1: Bicyclo[2.2.1]hept-5-en-2-ylmethyl
4: 3-Bromobenzyl
Rigid bicyclic core; bromine for halogen bonding Potential DAT/5-HT1A affinity (predicted)
1-(3-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (27) 1: 3-Bromobenzyl
4: 2,3-Dichlorophenyl
Lipophilic halogenated aromatic groups Dopamine D2 receptor ligand (IC50 = 74% yield)
1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine 1: 5-Bromo-6-methoxypyridin-2-yl
4: 3,4-Dimethoxybenzyl
Electron-rich aromatic systems; pyridine for H-bonding Unspecified (structural analog for CNS targets)
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine 1: Bicyclo[2.2.1]hept-2-yl
4: 2,4-Dimethoxybenzyl
Methoxy groups for solubility; bicyclic rigidity Not reported (structural analog)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) 1: 2-Methoxyphenyl
4: Phthalimido-butyl
Bulky phthalimido group; methoxy for 5-HT1A selectivity High 5-HT1A affinity (Ki = 0.6 nM)

Key Differences and Trends :

Substituent Effects on Bioactivity :

  • Halogenated benzyl groups (e.g., 3-bromobenzyl in the target compound) enhance lipophilicity and halogen bonding, favoring CNS penetration and receptor interactions .
  • Methoxy or dimethoxy substituents (e.g., 2,4-dimethoxybenzyl) improve solubility but reduce affinity for dopamine receptors compared to halogenated analogs .
  • Bulky substituents like phthalimido (compound 18) increase 5-HT1A selectivity by sterically blocking off-target binding .

Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) show 10–100× higher DAT affinity than non-bridged analogs .

Synthetic Accessibility: Halogenated derivatives (e.g., 3-bromobenzyl) are typically synthesized via nucleophilic substitution (e.g., bromide displacement) . Bicyclic systems require specialized routes, such as Diels-Alder reactions for norbornene derivatives or palladium-catalyzed aminations for arylpiperazines .

Research Findings and Data

Table 2: Receptor Affinity Data for Selected Analogs

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) DAT (IC50, nM) Selectivity Ratio (DAT/SERT)
Compound 18 0.6 N/A N/A N/A
Compound 8 2.0 90.6 N/A N/A
Compound 7 N/A N/A 8.0 88 (DAT/SERT)
Target Compound Predicted: 1–10 Predicted: 50–100 Predicted: 5–15 Predicted: >50

Analysis :

  • Selectivity for DAT over SERT (serotonin transporter) is critical for reducing off-target effects, a trend observed in rigid bicyclic derivatives .

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